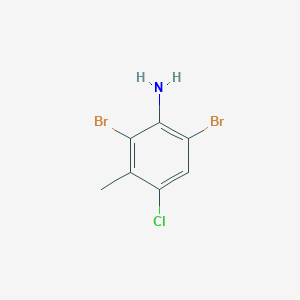

4-Chloro-2,6-dibromo-3-methylaniline

CAS No.: 861559-78-6

Cat. No.: VC3262812

Molecular Formula: C7H6Br2ClN

Molecular Weight: 299.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 861559-78-6 |

|---|---|

| Molecular Formula | C7H6Br2ClN |

| Molecular Weight | 299.39 g/mol |

| IUPAC Name | 2,6-dibromo-4-chloro-3-methylaniline |

| Standard InChI | InChI=1S/C7H6Br2ClN/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,11H2,1H3 |

| Standard InChI Key | FHNWENFJPJPLCD-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1Cl)Br)N)Br |

| Canonical SMILES | CC1=C(C(=C(C=C1Cl)Br)N)Br |

Introduction

Synthesis Methods

The synthesis of 4-chloro-2,6-dibromo-3-methylaniline typically involves sequential halogenation of a precursor. A plausible route includes:

-

Bromination of 4-Chloro-3-Methylaniline: Treatment with brominating agents (e.g., in chloroform) under controlled conditions to introduce bromine at positions 2 and 6 .

-

Purification: Column chromatography or recrystallization to isolate the product .

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | ~75% (analogous compounds) | ||

| Purification | Column chromatography (e.g., silica gel) | N/A |

Chemical Reactivity

The compound’s reactivity is governed by its halogen substituents and amino group:

-

Nucleophilic Substitution: Bromine and chlorine atoms can undergo substitution with nucleophiles (e.g., hydroxide, amines) under basic or high-temperature conditions.

-

Electrophilic Aromatic Substitution: Limited due to deactivation by halogens, but possible at activated positions (e.g., para to the methyl group).

-

Reduction: Catalytic hydrogenation could reduce the aromatic ring or remove halogens, though steric hindrance may limit efficiency.

| Hazard | Precaution |

|---|---|

| Skin/Eye Irritation | Use gloves, goggles, and protective clothing |

| Inhalation Toxicity | Handle in fume hoods; avoid breathing dust |

| Environmental Contamination | Dispose as hazardous waste per regulations |

Applications in Industrial and Research Contexts

-

Pharmaceutical Intermediates: Serves as a building block for synthesizing drugs with antimicrobial or anticancer profiles .

-

Dye and Pigment Synthesis: Halogens enhance lightfastness in aromatic dyes, making it useful for industrial colorants .

-

Agrochemical Development: Potential for herbicides or insecticides due to bioactivity.

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Key Differences | Applications |

|---|---|---|---|

| 2,6-Dibromo-4-chloroaniline | Lacks methyl group; lower steric hindrance | Industrial intermediates | |

| 4-Chloro-2,6-dimethylaniline | Two methyl groups instead of bromine | Dyes, agrochemicals | |

| 4-Chloro-2,6-dibromo-3-methylaniline | Balanced steric/electronic effects | Pharmaceuticals, research |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume